NITD-304 Nanomolar Potency Against M. tuberculosis H37Rv Compared to Other MmpL3 Inhibitors
NITD-304 demonstrates exceptional in vitro potency against the M. tuberculosis H37Rv reference strain with a Minimum Inhibitory Concentration (MIC) of 15 nM, a value that is significantly lower than that of many other reported MmpL3 inhibitors [1].
SQ109 MIC 500–1000 nM
BM212 MIC 1700–5000 nM
| Evidence Dimension | In vitro growth inhibition of M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 15 nM (0.008 μg/mL) |
| Comparator Or Baseline | SQ109: MIC = 0.5-1.0 μM (500-1000 nM) [2]; BM212: MIC = 1.7-5 μM (1700-5000 nM) [3]; AU1235: MIC = 0.1 μg/mL (~0.3 μM) [4]; Isoniazid: MIC = 0.04 μg/mL (~0.29 μM) [5] |
| Quantified Difference | NITD-304 is 33- to 333-fold more potent than SQ109 and 113- to 333-fold more potent than BM212 on a molar basis. |
| Conditions | M. tuberculosis H37Rv, broth microdilution assay, 7H9 medium, 37°C, 5-7 days incubation. |
Why This Matters
This high potency allows for lower effective doses, which is a critical factor in reducing potential toxicity and pill burden in a therapeutic context.
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- [3] Poce G, et al. Improved BM212 MmpL3 Inhibitor Analogue Shows Efficacy in Acute Murine Model of Tuberculosis Infection. PLoS One. 2013;8(2):e56980. View Source
- [4] Grzegorzewicz AE, et al. Mechanism of Inhibition of Mycolic Acid Transport in Mycobacterium tuberculosis by AU1235, an Adamantyl Urea Derivative. Antimicrob Agents Chemother. 2012 Jun;56(6):3227-3236. View Source
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